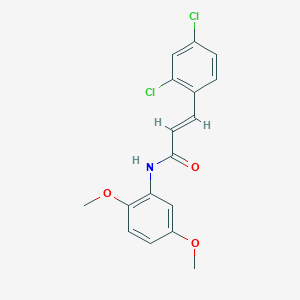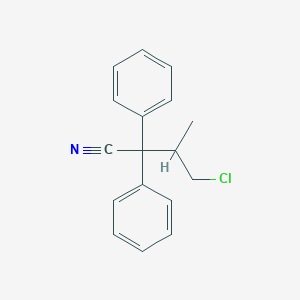
8-(hexylamino)-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(ヘキシルアミノ)-3-メチル-7-(2-メチルプロプ-2-エン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、プリンファミリーに属する複雑な有機化合物です。この化合物は、プリン環にヘキシルアミノ基、メチル基、および2-メチルプロプ-2-エン-1-イル基が結合した独特の構造を特徴としています。プリン環は、さまざまな生物学的プロセスにおいて重要なヘテロ環式芳香族有機化合物です。
準備方法
合成経路と反応条件
8-(ヘキシルアミノ)-3-メチル-7-(2-メチルプロプ-2-エン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンの合成は、通常、複数のステップを伴います。一般的な方法の1つは、塩基性条件下で、プリン誘導体をヘキシルアミンと2-メチルプロプ-2-エン-1-イルハロゲン化物でアルキル化することです。反応は通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの有機溶媒中で、求核置換反応を促進するために高温で実施されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が採用される可能性がありますが、より大規模に行われます。連続式反応器や自動合成装置の使用により、生産プロセスの効率と収率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術が用いられて、高純度の化合物が得られます。
化学反応の分析
反応の種類
8-(ヘキシルアミノ)-3-メチル-7-(2-メチルプロプ-2-エン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、次のようなさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化することができます。
還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して実施できます。
置換: 求核置換反応は、アミノ基またはアルキル基で起こる可能性があります。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
溶媒: ジメチルホルムアミド(DMF)、ジメチルスルホキシド(DMSO)。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によって対応するケトンまたはカルボン酸が生成される場合があり、還元によってアルコールまたはアミンが生成される場合があります。
科学研究への応用
8-(ヘキシルアミノ)-3-メチル-7-(2-メチルプロプ-2-エン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害や受容体結合など、潜在的な生物活性を研究されています。
医学: さまざまな疾患の治療における治療の可能性について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されています。
科学的研究の応用
8-(hexylamino)-3-methyl-7-(2-methylprop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
8-(ヘキシルアミノ)-3-メチル-7-(2-メチルプロプ-2-エン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途や使用状況によって異なります。
類似化合物との比較
類似化合物
独自性
8-(ヘキシルアミノ)-3-メチル-7-(2-メチルプロプ-2-エン-1-イル)-3,7-ジヒドロ-1H-プリン-2,6-ジオンは、官能基の特定の組み合わせとプリンベースの構造により、独自性を持っています。
特性
分子式 |
C16H25N5O2 |
|---|---|
分子量 |
319.40 g/mol |
IUPAC名 |
8-(hexylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
InChI |
InChI=1S/C16H25N5O2/c1-5-6-7-8-9-17-15-18-13-12(21(15)10-11(2)3)14(22)19-16(23)20(13)4/h2,5-10H2,1,3-4H3,(H,17,18)(H,19,22,23) |
InChIキー |
FMLNEEZVEYTWQT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCNC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11975813.png)

![9-Bromo-2-(4-methoxyphenyl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11975824.png)


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11975854.png)
![3-(9H-carbazol-9-yl)-N'-[(1E)-1-(4-ethoxyphenyl)propylidene]propanehydrazide](/img/structure/B11975871.png)
![2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol](/img/structure/B11975878.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11975884.png)


![2-[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]-4-chlorophenol](/img/structure/B11975898.png)
